molecular formula C10H13BrN2O3S B12996975 5-Bromo-4-(piperidin-1-yl)pyridine-3-sulfonic acid

5-Bromo-4-(piperidin-1-yl)pyridine-3-sulfonic acid

Cat. No.: B12996975
M. Wt: 321.19 g/mol
InChI Key: YHNRHHVGIYRSRW-UHFFFAOYSA-N
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Description

5-Bromo-4-(piperidin-1-yl)pyridine-3-sulfonic acid is a versatile chemical compound with the molecular formula C10H13BrN2O3S and a molecular weight of 321.19 g/mol . This compound is characterized by the presence of a bromine atom, a piperidine ring, and a sulfonic acid group attached to a pyridine ring. It is widely used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(piperidin-1-yl)pyridine-3-sulfonic acid typically involves the bromination of 4-(piperidin-1-yl)pyridine-3-sulfonic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(piperidin-1-yl)pyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-4-(piperidin-1-yl)pyridine-3-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-Bromo-4-(piperidin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The bromine atom and sulfonic acid group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

  • 5-Bromopyridine-3-carboxylic acid
  • 5-Bromopyridine-2-thiol
  • 5-Bromopyridine-3-acetonitrile

Comparison: 5-Bromo-4-(piperidin-1-yl)pyridine-3-sulfonic acid is unique due to the presence of the piperidine ring and sulfonic acid group, which confer distinct chemical reactivity and biological activity compared to other bromopyridine derivatives. These structural features make it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C10H13BrN2O3S

Molecular Weight

321.19 g/mol

IUPAC Name

5-bromo-4-piperidin-1-ylpyridine-3-sulfonic acid

InChI

InChI=1S/C10H13BrN2O3S/c11-8-6-12-7-9(17(14,15)16)10(8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15,16)

InChI Key

YHNRHHVGIYRSRW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=NC=C2S(=O)(=O)O)Br

Origin of Product

United States

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